molecular formula C8H6N2OS B13664139 1-(Thieno[2,3-d]pyrimidin-6-yl)ethanone

1-(Thieno[2,3-d]pyrimidin-6-yl)ethanone

Cat. No.: B13664139
M. Wt: 178.21 g/mol
InChI Key: QOXUNOYFIKFMSK-UHFFFAOYSA-N
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Description

1-(Thieno[2,3-d]pyrimidin-6-yl)ethanone is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a thieno[2,3-d]pyrimidine core with an ethanone group attached at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thieno[2,3-d]pyrimidin-6-yl)ethanone typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants to facilitate the cyclization process. Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .

Industrial Production Methods

Industrial production of thienopyrimidine derivatives, including this compound, often employs multi-step synthetic routes. These methods are designed to optimize yield and purity while minimizing production costs. The use of high-throughput synthesis and automated reaction monitoring are common in industrial settings to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(Thieno[2,3-d]pyrimidin-6-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Thieno[2,3-d]pyrimidin-6-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Thieno[2,3-d]pyrimidin-6-yl)ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Thieno[2,3-d]pyrimidin-6-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ethanone group at the 6-position allows for unique interactions with molecular targets, differentiating it from other thienopyrimidine derivatives .

Properties

Molecular Formula

C8H6N2OS

Molecular Weight

178.21 g/mol

IUPAC Name

1-thieno[2,3-d]pyrimidin-6-ylethanone

InChI

InChI=1S/C8H6N2OS/c1-5(11)7-2-6-3-9-4-10-8(6)12-7/h2-4H,1H3

InChI Key

QOXUNOYFIKFMSK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=CN=CN=C2S1

Origin of Product

United States

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